molecular formula C19H20N2 B5437586 1-isobutyl-2-(2-phenylvinyl)-1H-benzimidazole

1-isobutyl-2-(2-phenylvinyl)-1H-benzimidazole

Cat. No. B5437586
M. Wt: 276.4 g/mol
InChI Key: KVDXJEFJLULSHF-OUKQBFOZSA-N
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Description

“1-isobutyl-2-(2-phenylvinyl)-1H-benzimidazole” is a complex organic compound. It contains an isobutyl group, a phenylvinyl group, and a benzimidazole group . The isobutyl group is a type of alkyl group, which is a fragment of a molecule that remains after the removal of a hydrogen atom. The phenylvinyl group consists of a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached to a vinyl group (a type of alkene with the formula −CH=CH2). The benzimidazole group is a type of heterocycle that consists of the fusion of benzene and imidazole .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole group would contribute a rigid, planar structure due to its aromaticity. The isobutyl and phenylvinyl groups could potentially add some flexibility to the molecule, depending on their attachment points and the overall conformation of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzimidazole group is known to participate in various chemical reactions, particularly those involving electrophilic aromatic substitution. The isobutyl and phenylvinyl groups could also potentially be involved in reactions, depending on their location in the molecule and the specific reaction conditions .

properties

IUPAC Name

1-(2-methylpropyl)-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDXJEFJLULSHF-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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